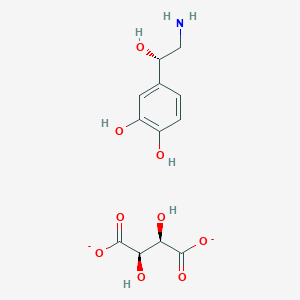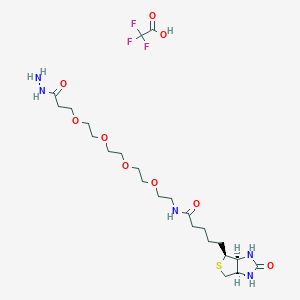![molecular formula C17H18FN7O7 B11929107 (E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)
(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TH9619 is a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme involved in one-carbon metabolism. This compound has shown significant potential in cancer research due to its ability to selectively target and kill cancer cells by inducing apoptosis through the inhibition of MTHFD2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TH9619 involves multiple steps, starting with the preparation of the core diaminopyrimidine structure. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of TH9619 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
TH9619 undergoes various chemical reactions, including:
Oxidation: TH9619 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: TH9619 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of TH9619, which can have different biological activities and properties .
Scientific Research Applications
TH9619 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of methylenetetrahydrofolate dehydrogenase 2 and its role in one-carbon metabolism.
Biology: Employed in cell biology studies to investigate the effects of methylenetetrahydrofolate dehydrogenase 2 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively kill cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting methylenetetrahydrofolate dehydrogenase 2
Mechanism of Action
TH9619 exerts its effects by inhibiting methylenetetrahydrofolate dehydrogenase 2, leading to the accumulation of 10-formyl-tetrahydrofolate, which we term a ‘folate trap’. This results in thymidylate depletion and death of methylenetetrahydrofolate dehydrogenase 2-expressing cancer cells. The compound targets nuclear methylenetetrahydrofolate dehydrogenase 2 but does not inhibit mitochondrial methylenetetrahydrofolate dehydrogenase 2, allowing formate overflow from mitochondria to continue .
Comparison with Similar Compounds
Similar Compounds
TH7299: Another diaminopyrimidine-based inhibitor with an IC50 value of 254 nanomolar against methylenetetrahydrofolate dehydrogenase 2.
Uniqueness
TH9619 is unique due to its high potency (IC50 value of 47 nanomolar) and its ability to selectively target nuclear methylenetetrahydrofolate dehydrogenase 2, leading to a cancer-specific folate trap. This selective inhibition makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C17H18FN7O7 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(2S)-2-[[5-[[2-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]-3-fluoropyridine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H18FN7O7/c18-8-3-6(22-10(26)4-7-13(19)24-17(20)25-14(7)29)5-21-12(8)15(30)23-9(16(31)32)1-2-11(27)28/h3,5,9H,1-2,4H2,(H,22,26)(H,23,30)(H,27,28)(H,31,32)(H5,19,20,24,25,29)/t9-/m0/s1 |
InChI Key |
ALGPVOJFIGPPPX-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=NC(=C1F)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)



![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)




![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

